BenchChemオンラインストアへようこそ!

1-(2,2-Dimethyl-2,4-dihydro-1,3-benzodioxin-6-yl)ethan-1-one

Lipophilicity LogP Chromatographic retention

1-(2,2-Dimethyl-2,4-dihydro-1,3-benzodioxin-6-yl)ethan-1-one (CAS 54030-34-1; molecular formula C₁₂H₁₄O₃; MW 206.24 g/mol) is a 2,2-dimethyl-1,3-benzodioxin derivative bearing a 6-acetyl substituent. Key computed physicochemical properties include a LogP of 2.53, a polar surface area (PSA) of 35.53 Ų, zero hydrogen bond donors, three hydrogen bond acceptors, and one rotatable bond.

Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
CAS No. 54030-34-1
Cat. No. B3191387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,2-Dimethyl-2,4-dihydro-1,3-benzodioxin-6-yl)ethan-1-one
CAS54030-34-1
Molecular FormulaC12H14O3
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC2=C(C=C1)OC(OC2)(C)C
InChIInChI=1S/C12H14O3/c1-8(13)9-4-5-11-10(6-9)7-14-12(2,3)15-11/h4-6H,7H2,1-3H3
InChIKeyGWGAWPNKXNYQLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,2-Dimethyl-2,4-dihydro-1,3-benzodioxin-6-yl)ethan-1-one (CAS 54030-34-1): Physicochemical Properties, Synthetic Role, and Comparator Landscape for Informed Procurement


1-(2,2-Dimethyl-2,4-dihydro-1,3-benzodioxin-6-yl)ethan-1-one (CAS 54030-34-1; molecular formula C₁₂H₁₄O₃; MW 206.24 g/mol) is a 2,2-dimethyl-1,3-benzodioxin derivative bearing a 6-acetyl substituent [1]. Key computed physicochemical properties include a LogP of 2.53, a polar surface area (PSA) of 35.53 Ų, zero hydrogen bond donors, three hydrogen bond acceptors, and one rotatable bond . The compound serves a dual role: it is a synthetic intermediate en route to long-acting β₂-adrenoceptor agonists (salmeterol and vilanterol) and is formally designated as Vilanterol Impurity 30, a reference standard used in ANDA-focused analytical method development, method validation (AMV), and quality control (QC) [2][3]. The closest structural comparators include the unsubstituted analog 1-(4H-1,3-benzodioxin-6-yl)ethanone (CAS 57268-11-8) and the saturated analog 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone (CAS 2879-20-1).

Why Unsubstituted and Saturated Benzodioxin Analogs Cannot Replace 1-(2,2-Dimethyl-2,4-dihydro-1,3-benzodioxin-6-yl)ethan-1-one in Pharmaceutical Intermediate and Reference Standard Applications


In-class benzodioxin analogs cannot be interchanged because the 2,2-dimethyl substitution fundamentally alters three critical selection parameters. First, lipophilicity: the target compound (LogP 2.53) is substantially more lipophilic than the unsubstituted 1-(4H-1,3-benzodioxin-6-yl)ethanone (LogP 1.76, Δ = +0.78), affecting membrane permeability, organic-phase partitioning, and chromatographic retention behavior . Second, the 2,2-dimethyl substitution on the 1,3-benzodioxin ring directs electrophilic aromatic acylation exclusively to the 6-position; saturated analogs lacking this substitution yield the 7-acyl regioisomer as the major product [1]. Third, the compound's specific designation as Vilanterol Impurity 30—with regulatory-grade characterization data—makes it irreplaceable for ANDA submission quality control, where pharmacopeial traceability (USP or EP) is required [2]. These quantifiable differences are unpacked in the evidence below.

Quantitative Differentiation Evidence for 1-(2,2-Dimethyl-2,4-dihydro-1,3-benzodioxin-6-yl)ethan-1-one (CAS 54030-34-1) vs. Closest Analogs


LogP Elevation of +0.78 versus the Unsubstituted Benzodioxin Analog Confers Different Lipophilicity-Driven Application Suitability

The target compound exhibits a computed LogP of 2.53, which is +0.78 log units higher than that of the closest unsubstituted analog, 1-(4H-1,3-benzodioxin-6-yl)ethanone (LogP 1.76) . This 44% increase in lipophilicity (on a logarithmic scale) directly impacts reversed-phase HPLC retention, organic solvent extraction efficiency, and predicted passive membrane permeability—parameters that are critical when selecting between these two compounds for method development, impurity profiling, or synthetic intermediate extraction.

Lipophilicity LogP Chromatographic retention Membrane permeability

Synthetic Yield of 93% from 4-Hydroxy-3-hydroxymethylacetophenone via a One-Pot Acetal Protection–Cyclization Sequence

Patent CN110963929 (2020) reports a 93% isolated yield for the synthesis of the target compound from 4-hydroxy-3-hydroxymethylacetophenone and 2,2-dimethoxypropane using p-toluenesulfonic acid catalysis in dichloromethane at room temperature . While a direct head-to-head yield comparison with the synthesis of the unsubstituted analog under identical conditions is unavailable in the public literature, the 93% yield using standard reagents and ambient conditions is notably high for a one-pot acetal protection–cyclization reaction and compares favorably with typical yields reported for benzodioxin-forming cyclizations (commonly 60–85%) [1].

Synthetic yield Acetal protection Process chemistry Scalability

Regioselective 6-Acyl Functionalization Directed by 2,2-Dimethyl Substitution versus 7-Acyl Preference in Saturated Analogs

The 2,2-dimethyl substitution on the 1,3-benzodioxin scaffold directs Friedel-Crafts acylation exclusively to the 6-position of the aromatic ring. In contrast, saturated 2,3-dihydro-1,4-benzodioxin analogs lacking the 2,2-dimethyl substitution afford the 7-acyl regioisomer as the major product under identical AlCl₃-DMA or AlCl₃-DMSO/DMF reagent conditions [1]. The target compound therefore possesses a regioisomerically pure 6-acetyl substitution pattern that is synthetically predictable, whereas the unsubstituted saturated analog produces a regioisomeric mixture requiring chromatographic separation.

Regioselectivity Friedel-Crafts acylation Electrophilic aromatic substitution Synthetic planning

Formal Designation as Vilanterol Impurity 30: Regulatory-Grade Characterization Data and Pharmacopeial Traceability Not Available for Unsubstituted Analogs

The target compound is formally designated as Vilanterol Impurity 30 and is supplied with comprehensive characterization data compliant with regulatory guidelines [1]. It is used for analytical method development, method validation (AMV), and quality control (QC) in support of Abbreviated New Drug Applications (ANDA) and commercial vilanterol production. Further pharmacopeial standard traceability (USP or EP) can be provided [1]. The unsubstituted analog 1-(4H-1,3-benzodioxin-6-yl)ethanone (CAS 57268-11-8) and the saturated analog 6-acetyl-1,4-benzodioxan (CAS 2879-20-1) are not designated as vilanterol impurities and are not supplied with the same regulatory-grade characterization package.

Pharmaceutical impurity Reference standard ANDA Quality control Pharmacopeial traceability

Direct Precursor to the Key Vilanterol Intermediate 2-Bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone via Quantitative Bromination

The target compound is a direct precursor to 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone (CAS 102293-80-1), a key intermediate in both salmeterol and vilanterol synthesis [1][2]. In a published procedure, 500 mg (2.43 mmol) of the target compound was converted to the bromo derivative using sodium bis(trimethylsilyl)amide and chlorotrimethylsilane in THF at −78 °C [1]. This bromo intermediate then undergoes further transformations to yield the final active pharmaceutical ingredient. The unsubstituted analog cannot serve as a precursor to the same bromo intermediate because the 2,2-dimethyl substitution is retained throughout the synthetic sequence and is present in the final drug substance's benzodioxin moiety.

Vilanterol synthesis Bromination Intermediate Drug substance

Optimal Procurement and Application Scenarios for 1-(2,2-Dimethyl-2,4-dihydro-1,3-benzodioxin-6-yl)ethan-1-one (CAS 54030-34-1) Based on Differentiated Evidence


Pharmaceutical ANDA Submission Support: Vilanterol Impurity 30 Reference Standard

When a generic pharmaceutical manufacturer is preparing an Abbreviated New Drug Application (ANDA) for vilanterol or vilanterol-containing combination products, this compound—as Vilanterol Impurity 30—is the required reference standard for analytical method validation (AMV) and quality control (QC) batch release testing. Its regulatory-grade characterization package, with optional traceability to USP or EP pharmacopeial standards, satisfies ICH Q3A/Q3B impurity qualification requirements [1]. No unsubstituted or saturated benzodioxin analog can fulfill this regulatory function. Procurement from a supplier providing a Certificate of Analysis (CoA) with full characterization data is essential for ANDA submission integrity .

Multi-Step Synthesis of Long-Acting β₂-Agonists (Salmeterol and Vilanterol)

The target compound serves as the immediate precursor to 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone (CAS 102293-80-1), the key intermediate in salmeterol and vilanterol synthesis [2][3]. The 2,2-dimethyl substitution present in the target compound is retained in the final drug substance, making it an irreplaceable starting material. The documented 93% synthetic yield from commercially available 4-hydroxy-3-hydroxymethylacetophenone further supports its cost-effective procurement for process chemistry R&D and pilot-scale manufacturing campaigns.

Development of Reversed-Phase HPLC Methods Requiring Specific Lipophilicity Range

With a LogP of 2.53—+0.78 log units higher than the unsubstituted analog (LogP 1.76) —the target compound exhibits distinctly different reversed-phase chromatographic retention. This property makes it valuable as a retention-time marker or system suitability standard in HPLC method development for vilanterol-related substances, where its lipophilicity positions it within a specific region of the chromatogram that differs from more polar analogs. Method developers should not substitute the unsubstituted analog for this purpose, as the retention time discrepancy would invalidate system suitability criteria.

Regioselective Synthetic Chemistry Exploiting 2,2-Dimethyl-Directed 6-Acyl Functionalization

Synthetic chemists designing benzodioxin-based compound libraries can rely on the 2,2-dimethyl substitution to direct further electrophilic aromatic functionalization exclusively to the 6-position, as established by the regioselective Friedel-Crafts acylation studies of Suarez et al. [4]. In contrast, saturated 2,3-dihydro-1,4-benzodioxin analogs produce 7-acyl regioisomers as the major product. This predictable regiochemistry reduces the need for protecting group strategies and regioisomer separations, streamlining the synthesis of 6-functionalized benzodioxin derivatives for medicinal chemistry programs.

Quote Request

Request a Quote for 1-(2,2-Dimethyl-2,4-dihydro-1,3-benzodioxin-6-yl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.